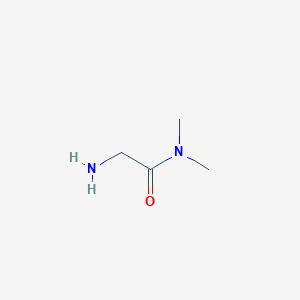
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (MPPC) is an important intermediate in the synthesis of various heterocyclic compounds. It is a pyrazole derivative of aldehyde with a methoxy group attached to the phenyl ring. MPPC is widely used in the synthesis of drugs, materials, and other organic compounds.
Applications De Recherche Scientifique
Organic Synthesis
The compound can be used in organic synthesis, particularly in the creation of new hybrid compounds . For instance, it has been used to synthesize a new hybrid compound of chalcone-salicylate using a linker mode approach .
Anticancer Research
The compound has shown potential in anticancer research. A study found that a hybrid compound synthesized from it exhibited more negative value of binding free energy than tamoxifen, a commonly used drug for treating breast cancer . This suggests that the compound could potentially be developed as an anticancer agent .
Corrosion Inhibition
Derivatives of the compound, such as 4-methoxyphenyl acrylate derivatives, have been studied for their effectiveness as corrosion inhibitors. They have shown to be effective in inhibiting corrosion of copper in nitric acid solutions.
Liquid Crystal Applications
The compound could potentially be used in the development of liquid crystals. However, more research is needed in this area to fully understand its potential applications.
Selective Hydrolysis
The compound can be used in synthetic chemistry, particularly in the selective removal of ester groups under controlled conditions. This illustrates the potential of these compounds in synthetic chemistry.
Drug Discovery
Given its potential applications in anticancer research and organic synthesis, the compound could be used in drug discovery. Its ability to form hybrid compounds could be particularly useful in the development of new drugs .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been shown to inhibit the activation of signal transducer and activator of transcription 3 (stat3), suggesting anti-inflammatory properties . This inhibition could result from the compound’s interaction with its targets, leading to changes in cellular signaling pathways.
Biochemical Pathways
For instance, MMPP has been found to inhibit the STAT3 pathway, which plays a key role in inflammatory responses .
Pharmacokinetics
For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives revealed strong electronic characteristics and met the ADMET and drug-likeness requirements .
Result of Action
For example, MMPP has demonstrated potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can affect the stability and efficacy of similar compounds .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGFCPKXTULQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353207 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
199682-73-0 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the synthesis of thiazolidinone, thiazole, and thiazoline derivatives incorporating a pyrazole ring. Could 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde be employed as a starting material for similar syntheses? What advantages might the methoxyphenyl group introduce to the final compounds' properties?
A1: It's plausible that 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde could serve as a precursor for synthesizing analogous thiazolidinone, thiazole, and thiazoline derivatives. The presence of the aldehyde group makes it a suitable electrophile for various reactions, including those with nucleophilic nitrogen and sulfur atoms commonly involved in forming these heterocycles [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)



![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)


